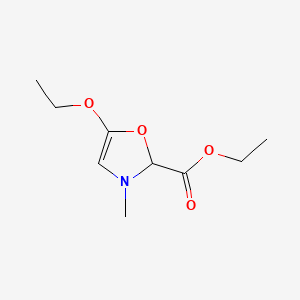
PtdIns-(1,2-dipalmitoyl) (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns). It features C16:0 fatty acids at the sn-1 and sn-2 positions. The compound maintains the same inositol and diacylglycerol (DAG) stereochemistry as the natural PtdIns .
Preparation Methods
The synthetic routes for PtdIns-(1,2-dipalmitoyl) (ammonium salt) involve chemical modifications of phosphatidylinositol. While specific methods may vary, here are the general steps:
Lipid Synthesis: Palmitoylation of inositol with palmitoyl chloride or palmitic acid yields 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol.
Ammonium Salt Formation: The resulting compound is then converted to its ammonium salt form by reacting with ammonium hydroxide or ammonium bicarbonate.
Chemical Reactions Analysis
PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various reactions:
Hydrolysis: Enzymatic or chemical hydrolysis of the ester bonds produces inositol and palmitic acid.
Phosphorylation: Phosphorylation at the 3-position generates PtdIns-(3)-P1.
Oxidation/Reduction: The fatty acyl chains may undergo oxidation or reduction reactions.
Substitution: Substitution reactions can modify the inositol headgroup.
Common reagents include enzymes (phospholipases), acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
PtdIns-(1,2-dipalmitoyl) (ammonium salt) finds applications in:
Cell Signaling: As a precursor for second messengers like PtdIns-(3)-P1.
Membrane Biophysics: Studying lipid bilayers and membrane properties.
Drug Delivery: Incorporation into liposomes for targeted drug delivery.
Neurobiology: Investigating neuronal signaling pathways.
Mechanism of Action
The compound’s effects stem from its involvement in lipid signaling pathways. It interacts with proteins via its inositol headgroup, influencing cellular processes such as vesicle trafficking, cell growth, and apoptosis.
Comparison with Similar Compounds
PtdIns-(1,2-dipalmitoyl) (ammonium salt) shares similarities with other phosphatidylinositol derivatives, including PtdIns-(3)-P1 (ammonium salt) . its unique feature lies in the specific fatty acyl chains attached.
Properties
IUPAC Name |
azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDHBHKPDFRCJQ-HUKLJVEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H82NO13P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347752 |
Source


|
| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34290-57-8 |
Source


|
| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)


